molecular formula C14H8O4S2 B023581 Thianthrene-2,7-dicarboxylic acid CAS No. 154341-96-5

Thianthrene-2,7-dicarboxylic acid

Cat. No.: B023581
CAS No.: 154341-96-5
M. Wt: 304.3 g/mol
InChI Key: GUEMADKCYDBBFM-UHFFFAOYSA-N
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Description

Thianthrene-2,7-dicarboxylic acid is a sulfur-containing heterocyclic compound. It features a dibenzo-fused 1,4-dithiine ring with two carboxylic acid groups at the 2 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thianthrene-2,7-dicarboxylic acid can be synthesized via nucleophilic aromatic substitution reactions. One common method involves the reaction of N,N-dimethyl-3,4-dichlorobenzamide with sodium sulfide (Na2S), followed by oxidation . The reaction typically requires a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP) and a base like pyridine to facilitate the nucleophilic attack.

Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Thianthrene-2,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thianthrene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thianthrene derivatives with different oxidation states.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

Scientific Research Applications

Thianthrene-2,7-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

    Thianthrene-2,8-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 8 positions.

    Thianthrene-2,7-dimethyl: A derivative with methyl groups instead of carboxylic acids.

    Dibenzothiophene: A related sulfur-containing heterocycle without carboxylic acid groups.

Uniqueness: Thianthrene-2,7-dicarboxylic acid is unique due to the presence of both the thianthrene ring and the carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in scientific research .

Properties

IUPAC Name

thianthrene-2,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4S2/c15-13(16)7-1-3-9-11(5-7)20-10-4-2-8(14(17)18)6-12(10)19-9/h1-6H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMADKCYDBBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC3=C(S2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595611
Record name Thianthrene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154341-96-5
Record name Thianthrene-2,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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